1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one
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Overview
Description
1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both imidazole and isoindole moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from an ortho-substituted aniline and an α-halo ketone, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one can be compared with other heterocyclic compounds such as:
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of an isoindole.
Isoindoline: Lacks the imidazole ring, resulting in different chemical properties.
Benzimidazole: Contains a benzene ring fused to an imidazole, differing in the position and type of fused rings.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct reactivity and potential biological activity .
Properties
CAS No. |
16780-93-1 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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